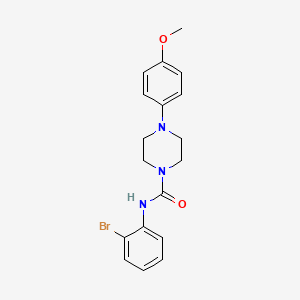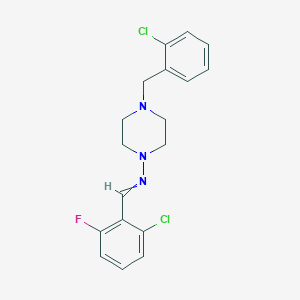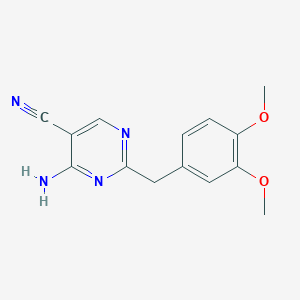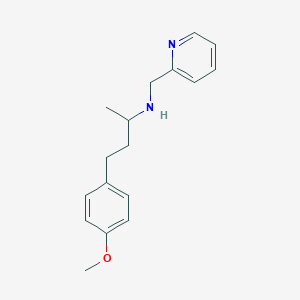
N-(2-bromophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRL-15572 is a piperazinecarboxamide derivative that was first synthesized in 2005. It has been found to have a high affinity for the serotonin 5-HT1D receptor, as well as moderate affinity for the 5-HT1B and 5-HT7 receptors. These receptors are involved in the regulation of mood, anxiety, and pain perception, making BRL-15572 a potential candidate for the treatment of various neuropsychiatric disorders.
Aplicaciones Científicas De Investigación
BRL-15572 has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. Additionally, BRL-15572 has been shown to have antinociceptive effects, suggesting its potential use in the treatment of pain disorders.
Mecanismo De Acción
BRL-15572 acts as a selective agonist for the 5-HT1D receptor, which is involved in the regulation of mood, anxiety, and pain perception. Activation of this receptor by BRL-15572 leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, resulting in anxiolytic and antidepressant effects. Additionally, activation of the 5-HT1D receptor has been shown to inhibit pain transmission in the spinal cord, leading to antinociceptive effects.
Biochemical and physiological effects:
BRL-15572 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, BRL-15572 has been found to decrease the levels of the stress hormone corticosterone, which is involved in the regulation of stress and anxiety. These effects suggest that BRL-15572 may be useful in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments. It has a high affinity for the 5-HT1D receptor, making it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. Additionally, BRL-15572 has been shown to have good bioavailability and pharmacokinetic properties, making it a useful compound for in vivo studies. However, one limitation of BRL-15572 is that it has moderate affinity for other serotonin receptors, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to elucidate the precise mechanism of action of BRL-15572 and its effects on other neurotransmitter systems. Finally, the development of more selective agonists for the 5-HT1D receptor may provide valuable tools for studying the role of this receptor in neuropsychiatric disorders.
In conclusion, BRL-15572 is a synthetic compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its high affinity for the 5-HT1D receptor and its anxiolytic, antidepressant, and antinociceptive effects make it a promising candidate for further study. However, further research is needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential use in humans.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction of 2-bromobenzoyl chloride with 4-methoxyaniline to form N-(2-bromophenyl)-4-methoxyaniline. This intermediate is then reacted with piperazine and triethylamine to form BRL-15572. The synthesis method has been optimized to yield a high purity product with good overall yield.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSRNWDIZGPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)


![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)


![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)